Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride
Description
Properties
IUPAC Name |
1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-4-5-9-7-3-1-2-6(7)8;/h6-7,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYKKSYVVJYUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120641-01-2 | |
| Record name | octahydro-1H-cyclopenta[b]pyridin-4-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring . The reaction conditions often include the use of aqueous hydrochloric acid at elevated temperatures (85-90°C) for extended periods (16 hours) to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield through rigorous process control.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further saturate the ring structures or reduce functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.
Substitution: Reagents such as sodium ethoxide (NaOEt) and lithium hydroxide (LiOH) are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce fully saturated bicyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride exhibits significant potential in medicinal chemistry due to its unique structural features. The compound's bicyclic structure allows for various interactions with biological targets, making it suitable for drug development.
Anticancer Activity
Research indicates that derivatives of hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one are being investigated for their anticancer properties. For instance, compounds that incorporate this structure have shown efficacy in inhibiting tumor growth in preclinical models of ovarian and stomach cancers .
Case Study:
A study demonstrated that a specific derivative of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting its therapeutic potential.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex molecules.
Synthesis of Bioactive Compounds
The compound is utilized in synthesizing bioactive molecules, particularly those with pharmacological relevance. It can serve as an intermediate in the production of other nitrogen-containing heterocycles.
| Compound Name | Synthesis Method | Properties | Applications |
|---|---|---|---|
| Pyridazinones | Cyclization reactions | Antimicrobial | Drug development |
| Alkaloids | Functionalization | Neuroprotective | Therapeutics |
Biological Buffering Agent
In biochemical applications, this compound functions as an organic buffer. It helps maintain pH stability in biological experiments, which is crucial for enzyme activity and other biochemical processes .
Research and Development
The ongoing research into this compound focuses on enhancing its pharmacological properties and expanding its applications. Studies are being conducted to explore its role in treating neurodegenerative diseases, leveraging its structural similarities to known neuroprotective agents.
Mechanism of Action
The mechanism of action of Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride involves its interaction with specific molecular targets. The conformationally restricted structure allows for precise binding to biological macromolecules, enhancing its potency and selectivity. The compound can modulate the activity of neurotransmitter receptors, enzymes, and other proteins involved in critical biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride with kinase inhibitors and related bicyclic compounds:
Key Observations:
Core Structure Differences: The target compound features a cyclopenta[b]pyridinone core, which is smaller and more rigid compared to the pyrido[1,2-a]pyrimidinone () or benzofuropyrimidinone (XL413) scaffolds. This may influence binding pocket compatibility in enzyme inhibition .
Substituent Effects :
- The hydrochloride salt in the target compound improves solubility, a feature shared with PHA-767491 and XL413 .
- Substituents like pyridin-4-yl (PHA-767491) and pyrrolidin-2-yl (XL413) are critical for kinase selectivity, whereas the target compound lacks such groups, possibly limiting its potency .
Molecular Weight and Drug-Likeness: The target compound’s low molecular weight (175.65 g/mol) suggests favorable permeability but may limit binding affinity compared to larger analogs (e.g., 404.47 g/mol pyrido-pyrimidinones) .
Biological Activity
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride (CAS No. 120641-01-2) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly antibiotics. Its structural characteristics, including a saturated cyclopentane fused with a pyridine ring, contribute to its unique properties and biological relevance.
- Molecular Formula :
- Molecular Weight : 175.66 g/mol
- CAS Number : 120641-01-2
- Physical State : Typically exists as a hydrochloride salt, enhancing solubility and stability.
This compound is primarily recognized for its role in the synthesis of bioactive compounds, notably fluoroquinolone antibiotics like moxifloxacin. The mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription, leading to bactericidal effects .
Antimicrobial Properties
Research indicates that derivatives of hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one exhibit broad-spectrum antibacterial activity. For instance, moxifloxacin, synthesized from this compound, is effective against various strains of bacteria responsible for respiratory tract infections and skin infections.
Cytotoxicity Studies
Recent studies have explored the cytotoxic effects of compounds derived from hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one on cancer cell lines. The following table summarizes findings on cytotoxic activity against different cell lines:
| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|---|
| 72 | HMO2 | 4.0 | 50 | >100 |
| 74 | HEP G2 | 3.0 | 57 | >100 |
| 75 | HMO2 | <0.1 | 72 | >100 |
| 76 | HEP G2 | <0.1 | 54 | >100 |
These results indicate significant cytostatic activity, particularly for compound 75, which inhibited cell growth by over 68% at a concentration of 1 μmol/L against the HMO2 cell line .
Case Studies
In one notable case study, researchers investigated the synthesis of cyclotides from Hybanthus enneaspermus, revealing that certain derivatives exhibited potent cytotoxicity comparable to established chemotherapeutic agents. The study highlighted the interaction of these compounds with cell membranes, leading to increased membrane permeability and subsequent cell necrosis . While this compound was not directly tested in this study, its derivatives were implicated in similar mechanisms.
Antibiotic Synthesis
This compound is integral in synthesizing advanced antibiotics like moxifloxacin. Its role as a precursor allows for the creation of compounds that can combat antibiotic-resistant bacteria, addressing a significant public health concern .
Future Research Directions
Ongoing research aims to explore new derivatives of hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one for their potential therapeutic applications beyond antibiotics, including anticancer agents and treatments for other diseases . The compound's versatility in organic synthesis positions it as a valuable target for further investigation.
Q & A
Q. What are the optimal synthetic routes for Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride, and how can reaction yields be improved?
Methodological Answer: Synthesis of this bicyclic pyridinone hydrochloride typically involves cyclization, oxidation, and salt formation steps. For example, analogous heterocyclic hydrochlorides (e.g., articaine hydrochloride) are synthesized via multi-step processes, including cyclization in "one-pot" reactions to reduce intermediates and improve efficiency . Reaction conditions such as solvent polarity (e.g., dichloromethane for nucleophilic substitutions) and temperature control (0–25°C) are critical for minimizing side products. Yield optimization may involve adjusting stoichiometric ratios of reagents (e.g., NaOH for deprotonation) and post-reaction purification via recrystallization or chromatography . Reported yields for similar compounds range from 17% (articaine hydrochloride) to >90% under optimized conditions .
Table 1: Synthesis Parameters for Analogous Hydrochlorides
| Compound | Key Steps | Yield | Conditions | Reference |
|---|---|---|---|---|
| Articaine hydrochloride | Cyclization, oxidation | 17% | One-pot, DCM/NaOH | |
| 2,4-Dichloro-pyrido[...] | Nucleophilic substitution | 85% | Dichloromethane, 0°C |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming the bicyclic structure and proton environments. For example, pyridinone protons typically resonate at δ 7.5–8.5 ppm, while cyclopentane protons appear at δ 1.5–2.5 ppm .
- HPLC-PDA/MS : Purity (>98%) can be verified using reverse-phase HPLC with photodiode array detection. A C18 column and gradient elution (water/acetonitrile with 0.1% TFA) are recommended .
- Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .
Q. How can solubility and stability be assessed for this compound in aqueous buffers?
Methodological Answer:
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Measure saturation concentration via UV-Vis spectroscopy at λ_max (~270 nm for pyridinones) .
- Stability : Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks). Monitor decomposition via HPLC and identify degradation products (e.g., hydrolysis of the ketone group) .
Advanced Research Questions
Q. What experimental strategies are used to evaluate enzyme inhibition mechanisms involving this compound?
Methodological Answer:
- Collagenase Inhibition : Use fluorescence-based assays with FITC-labeled collagen. Pre-incubate the enzyme with the compound (0.1–10 mM) and measure residual activity. IC values for similar bicyclic compounds range from 2.1 mM (heterocyclic triazoles) to >10 mM .
- Kinase Inhibition : Screen against kinase panels (e.g., Cdc7/Cdk9) using ATP-competitive assays. For example, PHA-767491 (a related pyridinone hydrochloride) inhibits Cdc7 with IC = 34 nM .
Table 2: Enzyme Inhibition Profiles of Analogous Compounds
| Compound | Target Enzyme | IC | Assay Type | Reference |
|---|---|---|---|---|
| (S)-β-Triazole derivative | Collagenase | 2.1 mM | Fluorescence | |
| PHA-767491 | Cdc7 kinase | 34 nM | Radioisotopic |
Q. How can computational docking studies predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. For collagenase, the pyridinone ring may occupy the catalytic Zn binding site, while the cyclopentane group enhances hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Metrics include RMSD (<2 Å) and ligand-protein hydrogen bonds .
Q. What methodologies are employed to study metabolic stability in liver microsomes?
Methodological Answer:
- Microsomal Incubation : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Quench reactions at 0, 15, 30, and 60 min with acetonitrile.
- LC-MS/MS Analysis : Quantify parent compound depletion. Calculate half-life (t) using the formula , where is the elimination rate constant. For example, SCH 23390 (a tetrahydrobenzazepine hydrochloride) showed t = 45 min in HLM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
